N-[(2-methoxyphenyl)methyl]adamantan-2-amine
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Overview
Description
N-[(2-methoxyphenyl)methyl]adamantan-2-amine is a chemical compound that belongs to the class of adamantane derivatives It is characterized by the presence of an adamantane core structure, which is a tricyclic hydrocarbon, and a 2-methoxybenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]adamantan-2-amine typically involves the reaction of 2-methoxybenzyl chloride with 2-adamantanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or under reflux conditions until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methoxybenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or
Properties
Molecular Formula |
C18H25NO |
---|---|
Molecular Weight |
271.4g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C18H25NO/c1-20-17-5-3-2-4-14(17)11-19-18-15-7-12-6-13(9-15)10-16(18)8-12/h2-5,12-13,15-16,18-19H,6-11H2,1H3 |
InChI Key |
VHQLASZVOXOLKZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2C3CC4CC(C3)CC2C4 |
Canonical SMILES |
COC1=CC=CC=C1CNC2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
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